molecular formula C18H15NO3 B3050432 4,4',4''-Nitrilotriphenol CAS No. 25926-14-1

4,4',4''-Nitrilotriphenol

Cat. No. B3050432
CAS RN: 25926-14-1
M. Wt: 293.3 g/mol
InChI Key: HUPXQMGQXGDRNA-UHFFFAOYSA-N
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Description

“4,4’,4’'-Nitrilotriphenol” is also known as "4,4’,4’'-nitrilotribenzoic acid" . It is an organic compound and a reagent used in organic synthesis and pharmaceutical synthesis . It has a molecular formula of C21H15NO6 and a molecular weight of 377.35 .


Molecular Structure Analysis

The molecular structure of “4,4’,4’'-Nitrilotriphenol” consists of a nitrilo group (-N=) attached to three phenol groups . The molecular formula is C21H15NO6 .


Chemical Reactions Analysis

The reduction of 4-nitrophenol to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’,4’'-Nitrilotriphenol” include a predicted boiling point of 690.0±50.0 °C and a predicted density of 1.461±0.06 g/cm3 . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Application in Sensing Technology

4-Aminothiophenol (4-ATP), a Raman active molecule, is used in surface-enhanced Raman scattering (SERS) research. It's instrumental in sensing applications due to its functionalization ease. Studies have explored its use in nitrite sensing, highlighting the physicochemical factors regulating its retention mechanism in SERS applications. This includes solvent effects, laser power, substrate nature, reaction media, kinetics, and oxygen influence (Ahmad et al., 2020).

Electrochemical Sensing

4-Aminothiophenol is used in developing electrochemical sensors. These sensors exhibit strong catalytic activity and enrichment effects for sensing specific compounds like 4-chlorophenol, even in the presence of other substances like nitrite (Shabani‐Nooshabadi et al., 2016).

Study of Bimolecular Nucleophilic Substitution

4,4',4''-Nitrilotriphenol forms complexes that are pivotal in studying bimolecular nucleophilic substitution reactions. This research is significant in understanding the molecular interaction and reaction dynamics of such compounds (Müller & Bürgi, 1987).

Photocatalysis

The compound is investigated in photocatalytic degradation processes, particularly in environmental remediation. This includes the use of graphitic carbon nitride-based photocatalysts for the degradation of pollutants like 4-chlorophenol, showcasing its importance in environmental clean-up efforts (Ong et al., 2016).

Nitrite Sensing in Environmental Monitoring

4-Aminothiophenol modified gold nanorods have been developed as a rapid and highly sensitive colorimetric sensor for nitrite ions. This application is crucial in monitoring water quality, highlighting the compound's role in environmental health (Xiao & Yu, 2010).

Analysis of Reaction Kinetics

Studies on nitrilotriphenoxysilanes provide insights into the reaction kinetics and mechanisms of hydrolysis reactions. The hydrolysis products and mechanisms are critical in understanding the broader applications of such compounds in various chemical reactions (Timms, 1971).

Mechanism of Action

While the specific mechanism of action for “4,4’,4’'-Nitrilotriphenol” is not available, similar compounds like 2,4-Dinitrophenol are used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .

Future Directions

“4,4’,4’'-Nitrilotriphenol” has been isolated as an alternative microbial from natural resources and its physiological activity has been evaluated . It has shown antibacterial activity in comparison with flavonoids . Future research could further validate these findings in field trials .

properties

IUPAC Name

4-(4-hydroxy-N-(4-hydroxyphenyl)anilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPXQMGQXGDRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595896
Record name 4,4',4''-Nitrilotriphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25926-14-1
Record name 4,4',4''-Nitrilotriphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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